![molecular formula C16H18ClN3O3S B5153614 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5153614.png)
5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylthio)-4-pyrimidinecarboxamide
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Overview
Description
Pyrimidine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. While the specific compound “5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylthio)-4-pyrimidinecarboxamide” does not have direct studies, related research on pyrimidine compounds provides a basis for understanding its potential synthesis pathways, molecular structure, and properties.
Synthesis Analysis
Pyrimidine derivatives are typically synthesized through multistep chemical reactions involving cyclization and substitution reactions. For example, a study by Xin, Z. (2012) details the synthesis of a pyrazolo pyrimidine derivative through a 4-step procedure starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, showcasing the complex synthesis pathways that could be analogous to our compound of interest (Xin, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed through crystallography and spectroscopy. Studies, such as the one by Trilleras et al. (2009), provide insights into the isostructural nature of pyrimidine derivatives and the importance of substituent effects on the electronic structure and hydrogen bonding patterns (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives are influenced by their functional groups, which can participate in various chemical reactions. The synthesis and reactivity studies provide insights into the nucleophilic substitution reactions and potential antitumor activities, as demonstrated by the synthesis of related compounds with antitumor activities (Xin, 2012).
properties
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-4-7-24-16-18-9-11(17)14(20-16)15(21)19-12-8-10(22-2)5-6-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYBOGUJNPEIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide |
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